![molecular formula C23H25N3O4 B1440653 tert-butyl 2-(3-{[(benzyloxy)carbonyl]amino}-5-methyl-1H-pyrazol-1-yl)benzoate CAS No. 1261079-78-0](/img/structure/B1440653.png)
tert-butyl 2-(3-{[(benzyloxy)carbonyl]amino}-5-methyl-1H-pyrazol-1-yl)benzoate
Overview
Description
“tert-butyl 2-(3-{[(benzyloxy)carbonyl]amino}-5-methyl-1H-pyrazol-1-yl)benzoate” is a chemical compound with the CAS Number: 1261079-78-0. It has a molecular weight of 407.47 . The compound is solid in physical form .
Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 528.1±50.0 °C and a predicted density of 1.17±0.1 g/cm3 . The pKa of the compound is predicted to be 12.74±0.70 .Scientific Research Applications
Dipeptide Synthesis
This compound is utilized in the synthesis of dipeptides. The tert-butyloxycarbonyl (Boc) group serves as a protective group for amino acids in the formation of dipeptides. The Boc-protected amino acid ionic liquids (Boc-AAILs), derived from such compounds, are used as starting materials in dipeptide synthesis with commonly used coupling reagents . This process is crucial for creating specific peptide sequences that can be used in various biochemical applications.
Peptoid Synthesis
The compound finds application in the synthesis of peptoids, which are peptide-like molecules with a modified backbone. This modification gives peptoids increased stability against enzymatic degradation, making them valuable for therapeutic applications. The tert-butyl group in the compound acts as a protecting group during the synthesis of sequence-defined peptoids with side-chain and backbone diversity .
Development of Room-Temperature Ionic Liquids (RTILs)
The compound is instrumental in the development of novel RTILs. These RTILs consist of the 1-ethyl-3-methylimidazolium cation and the anions of commercially available tert-butyloxycarbonyl-protected amino acids. Such RTILs have potential applications in organic synthesis as efficient reactants and reaction media when their reactive side chain and N-terminus are chemically protected .
Organic Synthesis
In organic synthesis, the multiple reactive groups of amino acid anions can cause unwanted reactions in selective or multistep synthesis. The tert-butyl group in the compound provides a way to protect these reactive groups, thus expanding the applicability of amino acid ionic liquids (AAILs) for organic synthesis .
Synthesis of Biologically Active Compounds
The tert-butyl group is also used in the synthesis of intermediates for biologically active compounds, such as crizotinib, which is an important drug used in cancer therapy. The compound serves as a precursor in the synthesis of such intermediates, highlighting its significance in medicinal chemistry .
Enhancing Amide Formation
The compound is used to enhance amide formation in Boc-AAILs without the addition of base, which is a distinctive feature in the synthesis of peptides. This method provides a controllable strategy for peptide synthesis, yielding dipeptides in satisfactory amounts .
Safety and Hazards
properties
IUPAC Name |
tert-butyl 2-[5-methyl-3-(phenylmethoxycarbonylamino)pyrazol-1-yl]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4/c1-16-14-20(24-22(28)29-15-17-10-6-5-7-11-17)25-26(16)19-13-9-8-12-18(19)21(27)30-23(2,3)4/h5-14H,15H2,1-4H3,(H,24,25,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VARLGIVRKZZUDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC=C2C(=O)OC(C)(C)C)NC(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 2-(3-{[(benzyloxy)carbonyl]amino}-5-methyl-1H-pyrazol-1-yl)benzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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